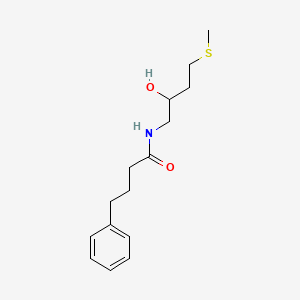![molecular formula C22H26N2O4 B2439655 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2034598-29-1](/img/structure/B2439655.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings: a benzo[d][1,3]dioxol-5-yl ring and a 4-butoxyphenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the aromatic rings. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray crystallography . The presence of the aromatic rings and the pyrrolidine ring would likely result in a rigid structure with defined spatial orientation.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the pyrrolidine ring could undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its lipophilicity, while the pyrrolidine ring could contribute to its basicity .科学的研究の応用
Luminescent Properties and Multi-Stimuli Response
Compounds with benzo[d][1,3]dioxol-5-yl groups have been explored for their luminescent properties and multi-stimuli responsiveness. For example, certain benzamides connected to 1,8-naphthalimide structures exhibit enhanced emission in both solution and solid states, demonstrating potential for optoelectronic applications due to their mechanochromic properties (Srivastava et al., 2017).
Synthesis and Mechanism Elucidation
Research has also focused on the synthesis of complex molecules incorporating the benzo[d][1,3]dioxol-5-yl motif. An efficient one-pot synthesis method for creating benzo[b][1,8]naphthyridine-3-carboxamide derivatives demonstrates the versatility of these components in synthesizing heterocyclic compounds with potential pharmacological activities (Guleli et al., 2019).
Antioxidant Activity
Derivatives of pyrrolidine carboxylic acid, similar in structural complexity to the compound , have been synthesized and evaluated for their antioxidant activities. These studies contribute to the development of new antioxidant agents, suggesting potential research directions for evaluating the antioxidant properties of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide (Tumosienė et al., 2019).
Therapeutic Potential
The exploration of heterocyclic carboxamides for their potential antipsychotic activities provides insight into the therapeutic applications of compounds with similar structures. These studies involve evaluating binding affinities to various receptors and in vivo activities, pointing toward the relevance of investigating the therapeutic potential of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide in similar contexts (Norman et al., 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-3-12-26-19-7-5-18(6-8-19)23-22(25)24-11-10-17(14-24)16-4-9-20-21(13-16)28-15-27-20/h4-9,13,17H,2-3,10-12,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCGQDRCPWOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

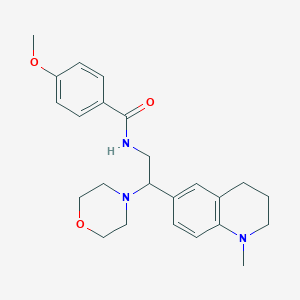
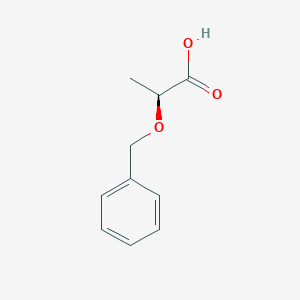
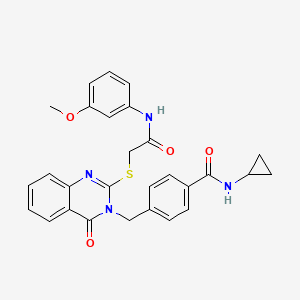
![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)
![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)
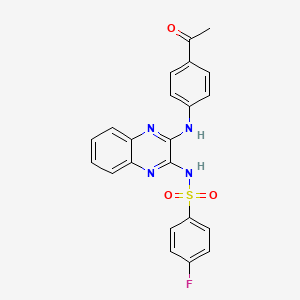
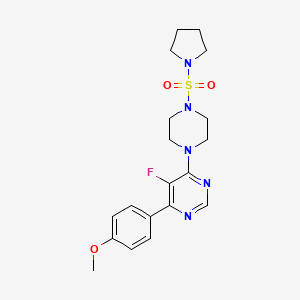
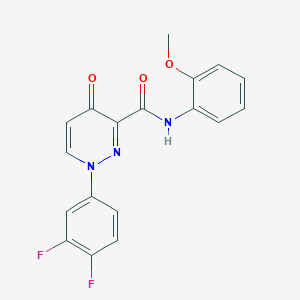
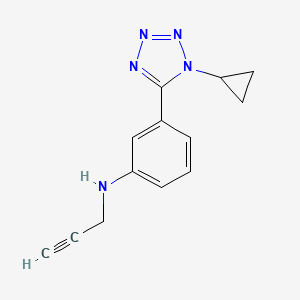
![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)
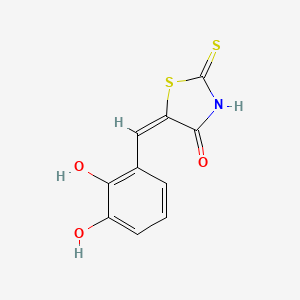
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)
![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)
